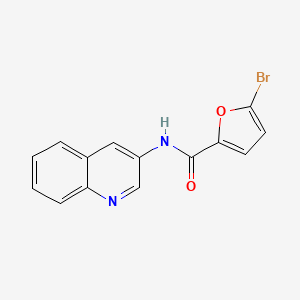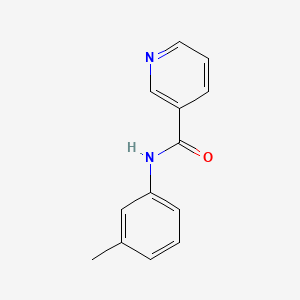![molecular formula C14H18N4 B3833295 (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine CAS No. 14942-63-3](/img/structure/B3833295.png)
(1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine
Overview
Description
(1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine, also known as PYR, is a novel organic compound that has gained significant attention in recent years due to its potential applications in scientific research. PYR is a synthetic molecule that belongs to the family of pyrrole-based compounds and has a unique structure that makes it an attractive candidate for various research purposes.
Mechanism of Action
The mechanism of action of (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has been shown to interact with specific receptors in the body, including the adenosine A2A receptor, which plays a crucial role in inflammation and immune response. (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has also been found to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, which are key mediators of inflammation.
Biochemical and Physiological Effects
(1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has been shown to have various biochemical and physiological effects on the body. In vitro studies have demonstrated that (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine can inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has also been found to have potent antioxidant activity, which can help protect cells from oxidative damage and reduce the risk of various diseases.
Advantages and Limitations for Lab Experiments
(1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has several advantages as a research tool, including its ease of synthesis, high yield, and low cost. Additionally, (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has been found to be stable under various conditions, making it a suitable candidate for various laboratory experiments. However, one of the limitations of using (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine in experiments is its relatively low solubility in water, which can limit its application in certain assays.
Future Directions
There are several potential future directions for research involving (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine. One area of interest is the development of new drugs and therapies based on (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine's unique structure and properties. Additionally, further studies are needed to fully understand the mechanism of action of (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine and its potential applications in various disease models. Finally, research on the synthesis and modification of (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine could lead to the development of new derivatives with enhanced properties and applications.
Scientific Research Applications
(1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has shown promising results in various scientific research areas, including medicinal chemistry, biochemistry, and material science. One of the most significant applications of (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine is in the development of new drugs and therapies for various diseases. (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has been found to exhibit potent anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.
properties
IUPAC Name |
1-(1H-pyrrol-2-yl)-N-[4-(1H-pyrrol-2-ylmethylideneamino)butyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1(7-15-11-13-5-3-9-17-13)2-8-16-12-14-6-4-10-18-14/h3-6,9-12,17-18H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCVPLFPWAIRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NCCCCN=CC2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422480 | |
| Record name | 1,4-Butanediamine, N,N'-bis(1H-pyrrol-2-ylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Butanediamine, N,N'-bis(1H-pyrrol-2-ylmethylene)- | |
CAS RN |
14942-63-3 | |
| Record name | 1,4-Butanediamine, N,N'-bis(1H-pyrrol-2-ylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-fluorophenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3833243.png)



![2,5-dimethyl-3-{4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazin-1-yl}pyrazine](/img/structure/B3833272.png)
![3,3'-[oxybis(methyleneoxy)]bis(1,1,2,2-tetrafluoropropane)](/img/structure/B3833293.png)

![N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)urea]](/img/structure/B3833315.png)
![(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone thiosemicarbazone](/img/structure/B3833319.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide](/img/structure/B3833324.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]benzamide](/img/structure/B3833326.png)
![N-(5-chloro-2-hydroxyphenyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B3833332.png)